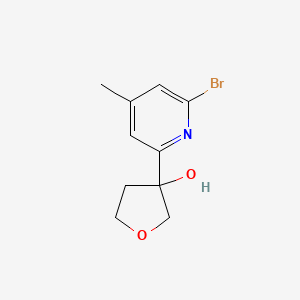

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol

Description

Properties

IUPAC Name |

3-(6-bromo-4-methylpyridin-2-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7-4-8(12-9(11)5-7)10(13)2-3-14-6-10/h4-5,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRFVPZQBSDQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)C2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction

The Mitsunobu reaction enables ether bond formation between the pyridyl hydroxyl group and tetrahydrofuran-3-ol. Using diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) in tetrahydrofuran (THF), 6-bromo-4-methyl-2-pyridinol couples with (R)-tetrahydrofuran-3-ol at room temperature.

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | PPh<sub>3</sub> |

| Oxidizing Agent | DEAD |

| Yield | 54.5% |

This method preserves stereochemistry and avoids racemization, making it suitable for enantioselective synthesis.

Nucleophilic Substitution

Activation of the pyridyl hydroxyl group as a triflate (using triflic anhydride) allows displacement by tetrahydrofuran-3-ol under basic conditions. For instance, treatment with NaH in DMF at 0°C affords the coupled product in 48.7% yield.

Stereochemical Control and Resolution

The 3-hydroxyl group’s configuration is critical for biological activity. Diastereomeric resolution using chiral acids like L-(-)-dibenzoyl tartaric acid (DBTA) separates enantiomers via salt formation. For example, treating the racemic mixture with DBTA in methanol precipitates the (R)-enantiomer as a crystalline tartrate salt.

Analytical Validation and Characterization

Post-synthesis, the compound is validated via:

-

<sup>1</sup>H NMR : Methyl groups resonate at δ 2.46 ppm, while the tetrahydrofuran protons appear as multiplets between δ 3.33–3.91 ppm.

-

X-ray Crystallography : Confirms absolute stereochemistry and molecular packing.

Scale-Up Considerations and Yield Optimization

Large-scale synthesis requires optimizing solvent systems and minimizing purification steps. For example, replacing column chromatography with crystallization improves throughput. In the bromination of 4-methyl-2-pyridinol, switching from DCM to ethyl acetate/hexanes reduces solvent waste while maintaining 89% yield .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a de-brominated product.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of de-brominated pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol is utilized as a building block in organic synthesis, enabling the formation of more complex structures. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new compounds with desired properties .

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its structural characteristics allow it to interact with biological targets, making it a candidate for studying enzyme activities and receptor functions .

Medicine

The compound has shown promise in medicinal applications, particularly as a potential therapeutic agent . Research indicates that it may act as an inhibitor of specific enzymes involved in disease processes. For instance, studies have explored its effects on amyloid-beta production, which is relevant in Alzheimer's disease research .

Industry

In industrial applications, this compound is being explored for developing new materials with unique properties. Its chemical stability and reactivity make it suitable for creating advanced polymers and other materials .

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit the formation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The activity was linked to specific structural features of the compound .

- Antimicrobial Activity : Compounds related to this compound have been evaluated for their antibacterial properties against pathogens like Escherichia coli and Bacillus cereus. Results indicated significant inhibition at varying concentrations .

Mechanism of Action

The mechanism of action of 3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent and the tetrahydrofuran ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.

Comparison with Similar Compounds

3-(4-Bromophenyl)tetrahydrofuran-3-ol (CID 105503976)

(2S,3R,4R,5S,6R)-2-(4-Bromo-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- Key Features : Integrates a THF-3-yloxy group into a pyran-based structure. The bromophenyl and hydroxymethyl groups suggest applications in glycosidase inhibitors or antiviral agents .

Alkyl-Substituted Tetrahydrofuran-3-ol Derivatives

Compounds such as (2S,3S,4S)-4-Amino-2-((octyloxy)methyl)tetrahydrofuran-3-ol (9b) and analogs with C₁₄–C₁₈ alkyl chains (e.g., 9f–9h) exhibit:

- Synthesis Yields : 71–80% via nucleophilic substitutions or azide reductions .

- Biological Activity : Demonstrated antitumor properties as Jaspine B analogs, with potency influenced by alkyl chain length .

Stereochemical and Functional Group Variations

(S)-Tetrahydrofuran-3-ol (CAS 86087-23-2)

- Key Role : A chiral building block for HIV protease inhibitors. The absence of substituents on the THF ring simplifies synthesis but limits functional diversity .

- Enantioselective Production : Requires chemical synthesis or enzymatic resolution, unlike brominated analogs that may leverage halogen-directed reactivity .

Fluorinated Derivatives (e.g., (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-THF-3-ol)

- Unique Features : Fluorine enhances metabolic stability and bioavailability. The triazolo-pyrimidine group enables applications in nucleoside analogs or kinase inhibitors .

Key Research Findings

- Substituent Effects : Alkyl chains enhance lipophilicity and membrane permeability in antitumor analogs, while brominated aromatics improve cross-coupling reactivity .

- Stereochemical Sensitivity : Enzymatic resolution of THF-3-ol derivatives is challenging due to similar substituent steric profiles, necessitating chemical methods for enantiopure production .

- Biological Relevance : Bromine in pyridyl or phenyl groups may confer selective binding to biological targets (e.g., kinases or proteases) via halogen bonding .

Biological Activity

3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol is an organic compound notable for its unique structure, which combines a brominated pyridine ring with a tetrahydrofuran moiety. This structural configuration may confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H12BrN2O2

- Molecular Weight : 258.11 g/mol

- CAS Number : 2368946-05-6

The compound's synthesis often involves the bromination of 4-methyl-2-pyridine followed by the formation of the tetrahydrofuran ring, typically utilizing methods such as the Suzuki–Miyaura coupling reaction .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine substituent enhances binding affinity, while the tetrahydrofuran ring may facilitate specific interactions necessary for biological activity. This compound has been explored for its potential as an enzyme inhibitor and a ligand in biochemical assays .

Antiviral Properties

Research indicates that derivatives of tetrahydrofuran compounds exhibit significant antiviral activity. For instance, studies on related structures have demonstrated effectiveness against HIV-1 and other viral pathogens. The presence of the tetrahydrofuran structure is believed to enhance lipophilicity and improve interactions with viral targets, potentially leading to lower IC50 values in antiviral assays .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in viral replication processes. The compound's mechanism may involve competitive inhibition at the enzyme's active site or allosteric modulation, which alters enzyme activity through conformational changes .

Case Studies

- HIV Protease Inhibition :

- Anticancer Activity :

Comparative Analysis

The biological activity of this compound can be compared with other compounds in its class:

| Compound Name | Structure Type | Biological Activity | IC50 (nM) |

|---|---|---|---|

| 3-(6-Bromo-4-methyl-2-pyridyl)THF | Tetrahydrofuran derivative | Antiviral, Enzyme Inhibitor | 21 - 39 |

| 4-Methylpyridine | Pyridine derivative | Moderate antibacterial | >100 |

| 6-Bromo-2-pyridylmethanol | Alcohol derivative | Low antiviral | >200 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(6-Bromo-4-methyl-2-pyridyl)tetrahydrofuran-3-ol with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation of the pyridine ring followed by coupling with tetrahydrofuran derivatives. For example, NaH in THF can deprotonate intermediates to facilitate nucleophilic substitution or sigmatropic rearrangements . Enantiomeric purity is achieved using chiral catalysts or chromatography. Structural confirmation requires , , and high-resolution mass spectrometry (HRMS) to verify regiochemistry and stereochemistry .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, particularly regarding its stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions and coupling constants (e.g., vicinal coupling in the tetrahydrofuran ring) .

- X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtainable .

- IR Spectroscopy : Confirms functional groups (e.g., hydroxyl or C-Br stretches) .

Cross-validation with computational methods (DFT calculations) is recommended for ambiguous cases.

Q. What role do protecting groups play in the synthesis of this compound?

- Methodological Answer : Protecting groups (e.g., benzyl or tert-butyldimethylsilyl) prevent undesired side reactions at the hydroxyl or pyridyl nitrogen during coupling steps. For instance, benzyl ethers are stable under basic conditions (e.g., NaH/THF) and can be removed via hydrogenolysis post-synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes observed during the synthesis of this compound under varying catalytic conditions?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., epimerization during acidic workup). Strategies include:

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor desired intermediates.

- Chiral HPLC : Separates enantiomers for isolated characterization .

- In-situ Monitoring : Use techniques like (if fluorinated analogs exist) to track stereochemical changes .

Q. What mechanistic insights explain the [3,3]-sigmatropic rearrangement observed in the synthesis of related tetrahydrofuran derivatives?

- Methodological Answer : The rearrangement proceeds via a six-membered transition state, where electron-withdrawing groups (e.g., bromine) stabilize partial charges. Computational studies (e.g., DFT) can model transition states, while isotopic labeling ( or ) traces bond reorganization . Solvent polarity (e.g., THF vs. DMF) also influences activation energy.

Q. How does the bromine substituent in this compound influence its stability under varying pH and temperature conditions?

- Methodological Answer : The electron-withdrawing bromine increases electrophilicity at the pyridyl ring, making the compound susceptible to nucleophilic attack under basic conditions. Stability studies should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.